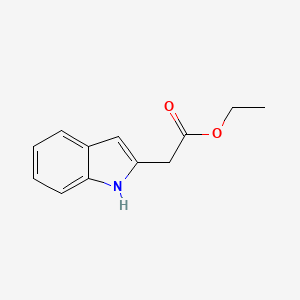

Ethyl 2-(1H-indol-2-yl)acetate

Descripción

Significance of Indole (B1671886) Derivatives in Chemical Research

Indole and its derivatives are of paramount importance in chemical research, largely due to their widespread presence in biologically active natural products and pharmaceuticals. ijpsr.com The indole scaffold is considered a "privileged structure," meaning it can bind to multiple receptors with high affinity, making it a frequent component in the design of new therapeutic agents. ijpsr.com

The indole nucleus is a key structural motif in a vast array of natural compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone auxin. researchgate.net Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ijpsr.comresearchgate.net Prominent examples of indole-containing drugs include the anti-inflammatory agent Indomethacin, the anti-migraine drug Sumatriptan, and the anti-cancer Vinca alkaloids. semanticscholar.org The rich electron density and aromaticity of the indole ring allow for diverse chemical functionalization, making it a versatile template for synthetic chemists.

Research Landscape of Ethyl 2-(1H-indol-2-yl)acetate

The research surrounding this compound is primarily focused on its synthesis and its utilization as a precursor for more complex and often biologically active molecules.

Historically, the synthesis of this compound and related 2-substituted indoles has relied on multi-step classical methods. One of the most established methods is the Fischer indole synthesis , discovered by Emil Fischer in 1883. wikipedia.orgwikipedia.org This reaction typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, this would involve the reaction of phenylhydrazine with a suitable keto-ester, such as ethyl pyruvate, followed by cyclization. wikipedia.orgorgsyn.org

A summary of these historical methods is presented below:

| Synthesis Method | Starting Materials Example | Key Features |

| Fischer Indole Synthesis | Phenylhydrazine, Ethyl pyruvate | Acid-catalyzed, formation of indole-2-carboxylic acid intermediate often required, followed by esterification. wikipedia.orgorgsyn.org |

| Reductive Cyclization | Ethyl 4-(2-nitrophenyl)acetoacetate | Involves reduction of a nitro group and subsequent intramolecular cyclization. longdom.orgsemanticscholar.org |

Contemporary research has shifted towards the development of more efficient and regioselective methods for the synthesis of this compound. A significant advancement is the use of transition-metal catalysis , particularly palladium-catalyzed reactions.

A prominent modern method is the palladium-catalyzed regioselective cascade C-H activation . This one-step synthesis utilizes an indole, ethyl 2-bromoacetate, and a palladium catalyst system, often in the presence of a norbornene mediator. researchgate.netlongdom.org This approach offers several advantages, including high regioselectivity for the C2-position of the indole, good functional group tolerance, and the avoidance of pre-functionalized starting materials. longdom.org

Recent research also explores the use of other transition metals and photocatalysis for the synthesis of 2-substituted indoles, highlighting a broader trend towards more sustainable and atom-economical synthetic strategies. researchgate.netthieme-connect.com The development of these modern synthetic routes has expanded the accessibility of this compound and its derivatives for various applications.

The current research scope for this compound and its derivatives is largely centered on medicinal chemistry. For instance, derivatives of this compound have been investigated for their potential as anticancer agents. The ability to readily synthesize and modify this indole derivative makes it a valuable platform for generating libraries of compounds for drug discovery programs.

A comparison of a modern synthetic approach is provided below:

| Synthesis Method | Starting Materials Example | Catalyst System Example | Key Advantages |

| Palladium-Catalyzed C-H Activation | Indole, Ethyl bromoacetate | Pd(PhCN)2Cl2, Norbornene | One-step process, high regioselectivity, good functional group compatibility. researchgate.netlongdom.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(1H-indol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)8-10-7-9-5-3-4-6-11(9)13-10/h3-7,13H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODUBFGFNKKYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455404 | |

| Record name | Ethyl 2-(1H-indol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33588-64-6 | |

| Record name | Ethyl 2-(1H-indol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 1h Indol 2 Yl Acetate and Its Analogs

Regioselective Functionalization Strategies at the Indole (B1671886) Nucleus

Direct and selective functionalization of the indole ring, particularly at the C2 position, has historically posed a significant challenge for synthetic chemists. The development of transition-metal-catalyzed C-H activation and sophisticated cyclization reactions has opened new avenues for achieving this goal with high precision and efficacy.

Palladium-Catalyzed C-H Activation Reactions

Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov These methods often employ a directing group to guide the catalyst to a specific C-H bond, ensuring high regioselectivity.

Palladium-catalyzed cascade reactions that involve sequential C-H functionalization steps enable the rapid construction of complex molecular architectures from simple precursors. mdpi.com For the C2-functionalization of indoles, these protocols often begin with an initial C-H activation event, followed by one or more subsequent bond-forming reactions in a single pot. nih.gov The regioselectivity of these reactions can be controlled by the choice of directing group on the indole nitrogen. For instance, a pyridylmethyl directing group can steer the palladium catalyst to the C2 position, facilitating subsequent alkenylation or arylation. beilstein-journals.org

A general catalytic cycle for Pd(II)-catalyzed alkenylation of indoles typically involves an initial electrophilic palladation at the C3 position. However, with appropriate directing groups, this preference can be shifted to the C2 position. beilstein-journals.org The cycle is then propagated through coordination of the alkene, insertion, and a β-hydride elimination step, with an oxidant regenerating the active Pd(II) catalyst. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cascade C2-Functionalization of Indoles

| Indole Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| N-(2-pyridylmethyl)indole | Styrene | PdCl2, Cu(OAc)2 | 2-Styryl-N-(2-pyridylmethyl)indole | - | beilstein-journals.org |

| N-Substituted Indoles | 1-Aryltriazenes | Pd(OAc)2, BF3·OEt2 | 2-Arylindoles | Good to Excellent | nih.gov |

| N-H Indoles | Alkyl Halides | Pd(II), Norbornene | 2-Alkylindoles | High | acs.org |

Yields are reported as described in the cited literature; "-" indicates the yield was not specified in the provided search results.

A significant advancement in the C2-alkylation of indoles is the use of norbornene as a transient mediator in a palladium-catalyzed cascade. acs.orgrsc.org This strategy, often referred to as a Catellani-type reaction, allows for the direct alkylation of free (N-H) indoles with high regioselectivity at the C2 position. acs.orgnih.gov

The proposed mechanism initiates with the coordination of the palladium(II) catalyst to the indole. Norbornene then undergoes a carbopalladation, followed by an intramolecular C-H activation at the C2 position of the indole to form a palladacycle. Oxidative addition of an alkyl halide to this intermediate, followed by reductive elimination, furnishes the 2-alkylated indole and regenerates the active palladium catalyst. nih.govlongdom.org This method has been successfully applied to the synthesis of various 2-alkylindoles and has even been utilized in the total synthesis of complex natural products. nih.gov

Key Features of Norbornene-Mediated C2-Alkylation:

High Regioselectivity: Exclusively targets the C2 position of the indole. acs.org

Broad Substrate Scope: Tolerates a wide range of functional groups on both the indole and the alkyl halide. acs.org

Direct Functionalization: Applicable to free (N-H) indoles, avoiding the need for protecting groups. acs.org

Building upon the norbornene-mediated strategy, a direct and efficient one-step synthesis of ethyl 2-(1H-indol-2-yl)acetates has been developed. longdom.orglongdom.org This method employs a palladium-catalyzed regioselective cascade C-H activation reaction between various substituted indoles and ethyl bromoacetate. longdom.org

The reaction conditions are crucial for achieving the desired C2-monosubstituted product over potential 2,3-disubstituted byproducts. The choice of base and solvent system plays a significant role in controlling the reaction's outcome. longdom.org This practical approach utilizes readily available starting materials and demonstrates excellent functional group compatibility, providing a straightforward route to valuable precursors of 2-(1H-indol-2-yl)acetic acids. longdom.orglongdom.org

Table 2: Optimized Conditions for Direct C2-Carbethoxyethylation of Indole

| Parameter | Condition |

| Catalyst | Pd(PhCN)2Cl2 |

| Mediator | Norbornene |

| Reagent | Ethyl Bromoacetate |

| Solvent | DMF with 0.5M H2O |

| Base | NaHCO3 |

| Temperature | 70 °C |

| Data sourced from Zhang et al. (2014). longdom.org |

The postulated catalytic cycle for this transformation follows the general principles of the norbornene-mediated cascade, culminating in the introduction of the carbethoxyethyl group at the C2 position of the indole ring. longdom.org

Intramolecular Wittig Reaction Applications for Indole Core Formation

The Wittig reaction, a cornerstone of alkene synthesis, can also be ingeniously applied in an intramolecular fashion to construct heterocyclic rings. The Wittig-Madelung indole synthesis utilizes this principle to form the indole nucleus from ortho-substituted anilides. researchgate.net This methodology has been successfully employed to prepare various 2-substituted indoles, including indole-2-carboxylate (B1230498) and indole-2-acetate derivatives. researchgate.net

The general approach involves the preparation of a phosphonium ylide from an ortho-aminobenzyltriphenylphosphonium derivative. This ylide then undergoes an intramolecular reaction with a carbonyl group, such as an ester or an amide, to form the pyrrole ring of the indole. The reaction is typically promoted by a base. researchgate.net For the synthesis of ethyl 2-(1H-indol-2-yl)acetate, a suitable precursor would be an ortho-anilide bearing a phosphonium ylide at the benzylic position and an appropriate ester functionality. The intramolecular cyclization would then yield the desired indole-2-acetate structure. researchgate.net

Reductive Cyclization Approaches via Nitroarene Precursors

The reductive cyclization of ortho-substituted nitroarenes is a classical and versatile strategy for the synthesis of the indole core. nih.gov This approach involves the reduction of a nitro group to an amino group, which then undergoes an intramolecular condensation with a suitably positioned functional group to form the pyrrole ring.

For the synthesis of this compound, a suitable starting material would be a derivative of 2-nitrotoluene that has been elaborated at the benzylic position to contain the necessary two-carbon ester side chain. The reduction of the nitro group, often achieved using reagents like Fe/HCl or through catalytic hydrogenation, triggers the cyclization to form the indole ring. nih.govresearchgate.net Palladium-catalyzed reductive cyclizations, often using carbon monoxide as the reductant, have also been extensively studied and offer mild reaction conditions and broad functional group compatibility. nih.gov

One notable example involves the reductive cyclization of indolylnitrochalcone derivatives using Fe/HCl to synthesize 4-indolylquinoline derivatives, showcasing the utility of this strategy in creating complex heterocyclic systems. nih.gov While not a direct synthesis of the target molecule, it highlights the principle of using a nitroarene precursor for indole ring formation.

Direct Intermolecular Oxidative Radical Alkylation Techniques

Direct intermolecular oxidative radical alkylation has emerged as a notable method for the synthesis of indolyl acetates. This approach involves the direct coupling of an indole with a radical precursor. One such method utilizes xanthate-mediated radical conditions to achieve the C2-alkylation of indole. Specifically, the reaction between indole and an appropriate xanthate precursor can afford this compound. Research has demonstrated that this particular radical-based approach can yield the desired product in moderate yields, with reports indicating a yield of around 60%. longdom.org While effective, the radical mechanism inherent in this technique may present limitations regarding its broader applicability in complex synthetic sequences. longdom.org

Multicomponent Reaction (MCR) Strategies for Indole Scaffolds

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecular architectures, such as the indole scaffold, in a single synthetic operation. These reactions are highly convergent and atom-economical, making them attractive for generating molecular diversity.

While direct three-component reactions leading specifically to this compound are a developing area, the principles of MCRs are widely applied to create substituted indoles. For instance, one-pot, three-component reactions involving starting materials like 3-formylchromones, cyanoacetylindoles, and ammonium acetate (B1210297) have been successfully employed to synthesize functionalized indole-3-yl pyridines. nih.gov Another example involves the reaction of 3-cyanoacetyl indole, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine to produce highly substituted 4H-pyrans containing an indole moiety. nih.gov These examples highlight the potential of MCR strategies to construct complex indole derivatives, a concept that could be adapted for the direct C-H esterification to form indolyl acetates.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key areas of focus include the selection of appropriate catalyst systems, solvents, and temperature, as well as understanding the compatibility of various functional groups.

Transition metal catalysis, particularly with palladium, has proven highly effective for the synthesis of this compound via C-H activation. An efficient one-step synthesis has been developed using a palladium-catalyzed regioselective cascade C-H activation reaction, which tolerates a variety of substituents. longdom.org

In related studies involving the functionalization of indolylmethyl acetates, specific palladium catalyst systems have been investigated. The choice of catalyst and ligand significantly influences the reaction's outcome. For example, catalyst systems such as Pd2(dba)3/dppf and [Pd(η3-C3H5)Cl]/XPhos have been successfully used in the palladium-catalyzed reactions of N-protected (1H-indol-2-yl)methyl acetates. nih.gov The ligand plays a crucial role in stabilizing the palladium intermediate and facilitating the desired bond formation.

| Catalyst System | Reactants | Product | Yield | Reference |

| Palladium Catalyst | Indoles and Ethyl 2-bromoacetate | Ethyl 2-(1H-indol-2-yl)acetates | Moderate to Good | longdom.org |

| Pd2(dba)3/dppf | (1-tosyl-1H-indol-2-yl)methyl acetate | Ethyl 2-methyl-3-oxo-2-((1-tosyl-1H-indol-3-yl)methyl)butanoate | 98% | nih.gov |

| [Pd(η3-C3H5)Cl]/XPhos | (1-tosyl-1H-indol-2-yl)methyl acetate | Ethyl 2-methyl-3-oxo-2-((1-tosyl-1H-indol-3-yl)methyl)butanoate | 98% | nih.gov |

This table presents data on catalyst systems used in the synthesis of indole acetate derivatives.

Solvent and temperature are critical parameters that can significantly impact the efficiency and outcome of synthetic reactions leading to indolyl acetates. In a cascade reaction for synthesizing Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, acetonitrile was used as the solvent, and the reaction was conducted at 60 °C. mdpi.comresearchgate.net Another synthesis involving the alkylation of ethyl indol-2-carboxylate utilized acetone (B3395972) as the solvent with stirring at 20 °C. mdpi.com The synthesis of an analog, Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, was achieved by refluxing the starting materials in absolute ethanol (B145695). nih.gov The choice of solvent can influence reactant solubility, reaction rate, and in some cases, the reaction pathway itself.

| Reaction | Solvent | Temperature | Base/Reagent | Reference |

| Aza-alkylation/intramolecular Michael cascade | Acetonitrile | 60 °C | Et3N, DBU | mdpi.comresearchgate.net |

| Alkylation of Ethyl Indol-2-carboxylate | Acetone | 20 °C | aq. KOH | mdpi.com |

| Esterification of Indomethacin | Absolute Ethanol | Reflux | H2SO4 | nih.gov |

This table summarizes various solvent and temperature conditions used in the synthesis of this compound and its analogs.

The tolerance of various functional groups is a key consideration in developing robust synthetic methods. In the context of the palladium-catalyzed synthesis of Ethyl 2-(1H-indol-2-yl)acetates, studies have shown that the reaction accommodates a range of substituents. longdom.org Notably, the reaction is tolerant of substrates like 5-iodoindole, which is a potential candidate for further transformations such as the Catellani reaction. longdom.org An interesting observation from these studies is that electron-deficient indoles tend to react more efficiently than their electron-rich counterparts, providing higher yields of the desired 2-(1H-indol-2-yl) acetates under the optimized conditions. longdom.org This indicates a degree of sensitivity to the electronic nature of the indole nucleus, which is an important factor in planning complex synthetic routes involving this methodology.

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that minimize the use and generation of hazardous substances. For the synthesis of this compound, this translates to the adoption of catalytic methods, process intensification through flow chemistry, reduction of solvent use, and the application of novel catalytic materials like nanocatalysts.

Heterogeneous catalytic hydrogenation represents a cornerstone of green chemistry, offering a cleaner alternative to stoichiometric reducing agents for the synthesis of indoline (B122111) structures, which can be precursors to or analogs of this compound. This technique is challenged by the aromatic stability of the indole nucleus and potential catalyst poisoning by the resulting amine. rsc.org However, advancements have led to effective methodologies.

A notable development is the direct, one-step synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate from ethyl 4-(2-nitrophenyl)-3-oxobutanoate through heterogeneous catalytic hydrogenation. researchgate.net This process avoids the use of common, often hazardous, reducing chemicals. Furthermore, an environmentally friendly procedure for the hydrogenation of unprotected indoles to their corresponding indolines has been developed using a platinum on carbon (Pt/C) catalyst in water, a green solvent. nih.gov This method is effective for a variety of substituted indoles and proceeds under moderate hydrogen pressure at room temperature. nih.gov

The Reissert indole synthesis, a classical route to indole-2-carboxylic acids, involves the reductive cyclization of an intermediate like ethyl o-nitrophenylpyruvate. wikipedia.org Catalytic hydrogenation of derivatives of 2-nitrophenylpyruvic acid, such as its oxime, has been shown to yield ethyl indole-2-carboxylate, demonstrating the utility of this green technique in forming the direct precursor to the target molecule. rsc.org

| Starting Material | Product | Catalyst | Solvent | Key Conditions | Yield/Selectivity | Reference |

| Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | Ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate | Palladium on charcoal | Acetic acid | Atmospheric pressure | Higher yield than two-step synthesis | bme.hu |

| Unprotected Indoles | Indolines | Pt/C | Water | Room temperature, moderate H₂ pressure | Excellent yields | nih.gov |

| Oxime of ethyl 2-nitrophenylpyruvate | Ethyl indole-2-carboxylate | Not specified | Not specified | Catalytic hydrogenation | Forms a mixture with another product | rsc.org |

This table presents a selection of research findings and is not exhaustive.

Flow chemistry has emerged as a powerful tool for process intensification, offering enhanced safety, better heat and mass transfer, and the potential for automation and scalability. In the synthesis of this compound and its analogs, flow chemistry provides significant advantages over traditional batch processes.

A continuous-flow approach has been successfully applied to the synthesis of 2-(2,3-dihydro-1H-indol-2-yl) acetate, an important intermediate. mdpi.com This method utilizes a consecutive catalytic hydrogenation in a single step from ethyl 4-(2-nitrophenyl)-3-oxobutanoate, bypassing the isolation of the indole intermediate. mdpi.com The process, conducted in an H-cube system with a 10 mol% Pd/C catalyst cartridge, achieved full conversion of the starting material with high selectivity towards the desired indoline derivative at 50 °C with a flow rate of 0.5 mL·min⁻¹. mdpi.com This represents a significant improvement in efficiency and safety compared to batch methods. researchgate.net

Furthermore, the Reissert indole synthesis, which can produce indole-2-carboxylic acid ethyl esters, has been intensified using continuous-flow hydrogenation. This approach allows for efficient optimization and scale-up, highlighting the versatility of flow chemistry in producing indole derivatives. The reduced reaction times and increased productivity make this a highly attractive green chemistry technique. mdpi.com

| Parameter | Optimized Condition |

| Starting Material | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate |

| Catalyst | 10 mol% Pd/C cartridge |

| Temperature | 50 °C |

| Flow Rate | 0.5 mL·min⁻¹ |

| Conversion | Full |

| Selectivity (for indoline) | 73% |

Data sourced from a study on the continuous flow synthesis of 2-(2,3-dihydro-1H-indol-2-yl) acetate. mdpi.com

Mechanochemistry, which involves chemical transformations induced by mechanical energy, such as ball milling, offers a compelling green alternative to traditional solvent-based synthesis. This approach can lead to reduced reaction times, higher yields, and a significant decrease in solvent waste.

While the direct mechanochemical synthesis of this compound has not been extensively reported, the application of this technique to the Fischer indole synthesis demonstrates its potential. An environmentally friendly mechanochemical protocol has been developed for the Fischer indolisation reaction, which is a cornerstone of indole synthesis. rsc.org This solvent-free procedure shows versatility with a broad range of arylhydrazines and carbonyl compounds, successfully producing a variety of decorated indoles. rsc.org The use of oxalic acid and dimethylurea under ball-milling conditions highlights the potential to replace harsh acids and large volumes of solvents. rsc.org

This methodology underscores the feasibility of adapting classical indole syntheses to solvent-free, mechanochemical conditions. The principles demonstrated in the mechanochemical Fischer indole synthesis could foreseeably be applied to develop a direct, solvent-free route to this compound or its precursors, aligning with the core tenets of green chemistry.

Nanocatalysts are at the forefront of green chemistry due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and easier separation and recycling compared to their homogeneous counterparts. The application of nanocatalysts in the synthesis of indole derivatives is a burgeoning field with significant promise.

Various metal and metal oxide nanoparticles have been employed as efficient catalysts for the synthesis of diverse indole-containing molecules. For instance, NiO nanoparticles have been utilized in the green synthesis of certain indole derivatives. researchgate.net Similarly, copper oxide nanocatalysts have been shown to be effective in the multicomponent synthesis of 3-alkylated indoles in an aqueous medium at room temperature, with the catalyst being recyclable for multiple runs without a significant drop in product yield. researchgate.net

Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), offer the additional advantage of easy separation from the reaction mixture using an external magnet, further enhancing the green credentials of the process. dntb.gov.uanih.gov These magnetic nanocatalysts have been successfully used in various reactions to construct the indole framework. researchgate.net While a specific application of nanocatalysts for the direct synthesis of this compound is not yet widely documented, the successful use of these advanced materials in other indole syntheses strongly suggests their potential applicability. The development of bespoke nanocatalysts for the Reissert or Fischer indole pathways leading to this compound is a promising avenue for future research in green and sustainable chemistry.

Chemical Reactivity and Transformation Pathways of Ethyl 2 1h Indol 2 Yl Acetate

Hydrolysis of the Ester Moiety to 2-(1H-indol-2-yl)acetic Acids

The ester group in ethyl 2-(1H-indol-2-yl)acetate can be readily hydrolyzed to its corresponding carboxylic acid, 2-(1H-indol-2-yl)acetic acid. This transformation is typically achieved under basic conditions, for instance, by refluxing with aqueous potassium hydroxide (B78521) in a solvent like acetone (B3395972). nih.gov This hydrolysis is a fundamental step in the synthesis of various indole-based compounds where a carboxylic acid functionality is required for further derivatization.

For example, in a one-pot synthesis of N-alkylated indole-2-carboxylic acids, the alkylation of ethyl indol-2-carboxylate is first carried out, followed by the addition of aqueous potassium hydroxide to facilitate the hydrolysis of the ester to the carboxylic acid without the need for isolating the intermediate ester. nih.gov

Derivatization via Hydrazinolysis of the Ester Group

The ester functionality of this compound can be converted into a hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). This process, known as hydrazinolysis, involves refluxing the ester with hydrazine hydrate in a suitable solvent such as ethanol (B145695). nih.govnih.gov The resulting 2-(1H-indol-2-yl)acetohydrazide is a key intermediate for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles. nih.govevitachem.com

The general reaction conditions for the hydrazinolysis of indole (B1671886) esters to their corresponding hydrazides are summarized in the table below.

| Substrate | Hydrazine (equiv.) | Conditions | Time (h) | Yield (%) |

| Ethyl 2-(2,3-dihydro-1H-indol-1-yl)acetate | 4.0 | EtOH, reflux | 3-5 | 85-93 |

| Ethyl 1H-indole-3-acetate | 3.5 | EtOH, 80°C | 2 | 60 |

| Ethyl 2-oxoindoline-1-acetate | 4.2 | EtOH, μW, 120°C | 0.5 | 82 |

This table presents data on the hydrazinolysis of various indole acetate (B1210297) derivatives to their corresponding acetohydrazides. evitachem.com

Alkylation Reactions at Nitrogen and Carbon Centers of Indole Scaffolds

The indole nucleus of this compound is susceptible to alkylation at both the nitrogen and carbon atoms. The regioselectivity of the alkylation (N- vs. C-alkylation) is a significant challenge and can be influenced by the choice of base, solvent, and alkylating agent. rsc.orgacs.org

N-Alkylation: The nitrogen atom of the indole ring can be alkylated under basic conditions. For instance, the reaction of ethyl indol-2-carboxylate with alkyl halides in the presence of aqueous potassium hydroxide in acetone leads to the formation of N-alkylated products. nih.gov Classical conditions for N-alkylation often involve the use of a strong base like sodium hydride in solvents such as DMF or THF. rsc.org However, milder conditions using catalytic amounts of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl carbonate or dibenzyl carbonate as alkylating agents have also been developed. google.com

C-Alkylation: While N-alkylation is generally favored, C-alkylation, particularly at the C3 position, can also occur. The intrinsic preference for alkylation at the C3 position is due to it being the most nucleophilic site. acs.org Palladium-catalyzed direct alkylation of indoles at the C2 position has also been achieved through a norbornene-mediated regioselective cascade C-H activation. amazonaws.comamazonaws.com A ligand-controlled regiodivergent synthesis using a copper hydride catalyst allows for selective N- or C3-alkylation of electrophilic indole derivatives. nih.gov

Cascade and Domino Reactions Involving this compound as a Substrate

Cascade and domino reactions are efficient synthetic strategies that involve two or more bond-forming reactions occurring under the same conditions without the isolation of intermediates. iupac.orgnih.gov this compound and its derivatives can serve as substrates in such reactions to construct complex polycyclic structures.

Aza-alkylation/Intramolecular Michael Cascade Reactions for Substituted Indoles

A notable example of a cascade reaction is the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate. mdpi.comresearchgate.netdntb.gov.ua This one-pot synthesis involves the aza-alkylation/intramolecular Michael cascade reaction of (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate with 2-bromo-4′-nitroacetophenone. mdpi.comresearchgate.net The reaction proceeds in the presence of a base like triethylamine (B128534) to form an indoline (B122111) intermediate, which then undergoes desulfonative dehydrogenation with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the final substituted indole product. mdpi.com

Functional Group Interconversions and Advanced Chemical Modifications

The functional groups present in this compound and its derivatives can be interconverted to introduce new functionalities and build molecular complexity. For instance, the ester group can be reduced to an alcohol, which can then be converted to a leaving group for subsequent nucleophilic substitution reactions. The cyano group, which can be introduced into the indole ring, is a versatile functional group that can be transformed into amines, amides, esters, and ketones. mdpi.com

Advanced chemical modifications can also be performed. For example, the hydrazide derivative of this compound can be reacted with various aldehydes and ketones to form Schiff bases, which can then undergo further cyclization reactions to generate a variety of heterocyclic systems. mdpi.com

Spectroscopic and Advanced Structural Elucidation of Ethyl 2 1h Indol 2 Yl Acetate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of atoms within the molecule.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their number. For Ethyl 2-(1H-indol-2-yl)acetate, the ¹H NMR spectrum exhibits characteristic signals for the ethyl group, the methylene (B1212753) bridge, and the indole (B1671886) ring system.

The ethyl ester group gives rise to a triplet at approximately 1.2-1.3 ppm, corresponding to the methyl (CH₃) protons, and a quartet around 4.1-4.2 ppm for the methylene (OCH₂) protons. The splitting pattern (quartet for OCH₂ and triplet for CH₃) is a classic example of spin-spin coupling, where adjacent non-equivalent protons influence each other's signals, confirming their connectivity.

The methylene bridge (CH₂) protons, situated between the indole ring and the carbonyl group, typically appear as a singlet at approximately 3.8 ppm. The protons on the indole ring itself produce a complex series of signals in the aromatic region, generally between 7.0 and 7.6 ppm. The proton on the indole nitrogen (NH) appears as a broad singlet, often further downfield (around 8.1-8.5 ppm), due to its acidic nature.

The following table summarizes the predicted ¹H NMR chemical shifts for the parent compound, based on data from closely related derivatives.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| -OCH₂CH₃ | ~1.25 | Triplet (t) | ~7.1 |

| -CH₂ -CO- | ~3.80 | Singlet (s) | N/A |

| -OCH₂ CH₃ | ~4.15 | Quartet (q) | ~7.1 |

| H-3 (Indole) | ~6.30 | Singlet (s) or Triplet (t) | ~1.0 |

| H-5, H-6 (Indole) | ~7.00-7.20 | Multiplet (m) | |

| H-4, H-7 (Indole) | ~7.50-7.60 | Multiplet (m) | |

| NH (Indole) | ~8.30 | Broad Singlet (br s) | N/A |

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon (C=O) of the ester is characteristically found far downfield, typically around 171 ppm. The carbons of the ethyl group appear at approximately 14 ppm for the methyl (CH₃) and around 61 ppm for the methylene (OCH₂). The methylene bridge carbon (-C H₂-CO) resonates at about 35 ppm. The indole ring carbons produce a series of signals in the range of 100-138 ppm. The C-2 carbon, to which the acetate (B1210297) group is attached, is typically found around 135-138 ppm, while the C-3 carbon appears at a more upfield position, near 101 ppm.

The table below outlines the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| -OCH₂C H₃ | ~14.2 |

| -C H₂-CO- | ~35.0 |

| -OC H₂CH₃ | ~61.0 |

| C-3 | ~101.5 |

| C-4, C-5, C-6, C-7 | ~110-128 |

| C-3a, C-7a (bridgehead) | ~128-136 |

| C-2 | ~137.0 |

| C =O | ~171.5 |

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR techniques to unambiguously assign all signals and confirm the molecular structure. These experiments reveal correlations between nuclei, allowing for a definitive mapping of atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methyl triplet (~1.25 ppm) and the methylene quartet (~4.15 ppm) of the ethyl group, confirming their direct connection. It would also reveal the coupling network among the aromatic protons (H-4, H-5, H-6, H-7) on the benzene (B151609) portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak between the proton signal at ~3.80 ppm and the carbon signal at ~35.0 ppm, confirming the assignment of the methylene bridge.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary (non-protonated) carbons. For the target molecule, an HMBC spectrum would show a correlation from the methylene bridge protons (~3.80 ppm) to the carbonyl carbon (~171.5 ppm) and to the C-2 and C-3 carbons of the indole ring. This confirms the attachment of the entire ethyl acetate moiety to the C-2 position of the indole.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated that reveals characteristic vibrational frequencies of different chemical bonds.

In this compound and its derivatives, several key functional groups can be identified. The N-H stretch of the indole ring typically appears as a sharp band in the region of 3300-3500 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration of the ester group is a strong and prominent band, generally found between 1735 and 1750 cm⁻¹. nih.govdocbrown.info Additionally, C-H stretching vibrations from both the aromatic and aliphatic portions of the molecule are observed, typically in the range of 2850-3100 cm⁻¹. The C-O stretching of the ester group also gives rise to characteristic bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹. docbrown.info

For the derivative Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, the IR spectrum shows a distinct N-H stretching band at 3322 cm⁻¹ and a strong carbonyl absorption from the ester at 1722 cm⁻¹. researchgate.net The spectrum also includes bands corresponding to the nitro group (NO₂) at 1522 and 1331 cm⁻¹. researchgate.net Another derivative, Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, displays an N-H stretch at 3317 cm⁻¹ and a C=O stretch at 1728 cm⁻¹. nih.gov

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Observed Bands in Derivatives (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch (Indole) | 3300-3500 | 3322, 3317 | researchgate.netnih.gov |

| C=O Stretch (Ester) | 1735-1750 | 1728, 1722 | researchgate.netnih.gov |

| C-H Stretch (Aromatic) | 3000-3100 | 2975–3002 | nih.gov |

| C-H Stretch (Aliphatic) | 2850-2970 | 2833–2924, 2934 | researchgate.netnih.gov |

| NO₂ Stretch (Asymmetric) | 1500-1560 | 1522 | researchgate.net |

| NO₂ Stretch (Symmetric) | 1300-1370 | 1331 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof.

The crystal structure of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate has been determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that the nine-membered 1H-indole ring system is essentially planar. nih.gov In the crystal, molecules are linked into chains by N-H···O hydrogen bonds. These chains are further connected through C-H···O hydrogen bonds and C-H···π interactions, forming a two-dimensional network. nih.gov The crystallographic data provides a complete and unambiguous picture of the molecule's conformation and packing in the solid state.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₇NO₃ |

| Formula weight | 247.29 |

| Temperature (K) | 150 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.8117 (5) |

| b (Å) | 17.1953 (12) |

| c (Å) | 9.9003 (7) |

| β (°) | 106.756 (1) |

| Volume (ų) | 1273.39 (15) |

| Z | 4 |

| Final R indices [I > 2σ(I)] | R1 = 0.044, wR2 = 0.117 |

Data from Al-Wahaibi et al. nih.gov

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared with the calculated percentages for a proposed empirical formula. A close match between the found and calculated values provides strong evidence for the compound's elemental composition.

For a series of novel benzothiazole (B30560) derivatives of indole-3-acetate, elemental analysis was performed to confirm their composition. For example, for a compound with the molecular formula C₂₁H₁₉N₃O₂S, the calculated percentages were C, 66.84%; H, 5.07%; N, 11.13%. The experimentally found values were C, 66.92%; H, 5.12%; N, 11.19%, which are in excellent agreement with the calculated values, thus verifying the empirical formula. semanticscholar.org

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 66.84 | 66.92 |

| Hydrogen (H) | 5.07 | 5.12 |

| Nitrogen (N) | 11.13 | 11.19 |

Data for Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate. semanticscholar.org

Computational Chemistry and Theoretical Investigations of Ethyl 2 1h Indol 2 Yl Acetate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules like Ethyl 2-(1H-indol-2-yl)acetate. DFT calculations can elucidate a molecule's geometry, electronic structure, and predict its spectroscopic properties with a high degree of reliability.

The first step in the computational investigation of a molecule is typically the optimization of its geometry to find the lowest energy arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

The indole (B1671886) ring system is known to be essentially planar. In a study of a related compound, Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, the nine-membered 1H-indole ring system was found to be nearly planar, with a maximum deviation of only 0.019 Å. A similar planarity would be expected for the indole moiety of this compound.

The conformational flexibility of this compound arises from the rotation around the single bonds of the ethyl acetate (B1210297) side chain. Of particular interest are the dihedral angles that define the orientation of the ester group relative to the indole ring. Studies on similar ester-containing molecules suggest that multiple low-energy conformers may exist, differing in the spatial arrangement of the ethyl group. The relative energies of these conformers can be calculated to identify the most stable structures.

| Parameter | Typical Calculated Value (Å or °) |

| C-C (aromatic) | 1.37 - 1.41 |

| C-N (in ring) | 1.37 - 1.39 |

| C-C (side chain) | 1.51 - 1.54 |

| C=O | ~1.21 |

| C-O | ~1.35 |

| C-C-N (in ring) | 107 - 110 |

| C-N-C (in ring) | ~109 |

| O=C-O | ~125 |

Note: These values are representative and are based on DFT calculations of related indole and ester-containing compounds.

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and intermolecular interactions. DFT provides several tools for this purpose, including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and charge distribution analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For indole derivatives, the HOMO is typically a π-orbital delocalized over the indole ring, indicating that this part of the molecule is the primary site for electrophilic attack. The LUMO is also often a π*-orbital, and its location can indicate the likely site for nucleophilic attack.

In a DFT study of a related indole derivative, the HOMO and LUMO energies were calculated. While the exact values for this compound will differ, the following table provides an example of the kind of data obtained from such an analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are representative values from a DFT study on a similar indole derivative and are intended for illustrative purposes.

A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of the HOMO and LUMO across the molecule would reveal that the indole ring is the main contributor to the HOMO, while the LUMO might have significant contributions from the ester group, suggesting its role in accepting electrons.

A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MESP map would be expected to show the most negative potential (typically colored red) around the oxygen atoms of the carbonyl group, indicating these are the most likely sites for electrophilic attack. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential (typically colored blue), highlighting its acidic character and potential for hydrogen bonding. The π-system of the indole ring would also show a region of negative potential, consistent with its nucleophilic character.

Natural Bond Orbital (NBO) analysis provides a method for calculating the distribution of electronic charge on the individual atoms of a molecule. This information is useful for understanding the polarity of bonds and the reactivity of different atomic sites.

In this compound, NBO analysis would be expected to show that the oxygen atoms of the ester group carry a significant negative charge, while the carbonyl carbon and the hydrogen on the indole nitrogen are positively charged. The carbon atoms of the indole ring would have varying, smaller charges. This charge distribution would be consistent with the reactivity patterns predicted by MESP analysis.

The following table presents hypothetical NBO charges for key atoms in this compound, based on typical values for similar functional groups.

| Atom | Expected NBO Charge (a.u.) |

| O (carbonyl) | -0.6 to -0.8 |

| O (ester) | -0.5 to -0.7 |

| N (indole) | -0.4 to -0.6 |

| H (on N) | +0.3 to +0.5 |

| C (carbonyl) | +0.7 to +0.9 |

Note: These values are illustrative and based on general principles of NBO analysis for similar organic molecules.

DFT calculations can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. The calculated shifts are often in good agreement with experimental values, especially when appropriate computational methods and solvent models are used. For instance, the protons on the indole ring would be expected in the aromatic region of the ¹H NMR spectrum, while the protons of the ethyl group would appear further upfield.

Similarly, the IR spectrum can be simulated by calculating the vibrational frequencies and their corresponding intensities. The calculated spectrum would be expected to show characteristic peaks for the N-H stretch of the indole, the C=O stretch of the ester, and the various C-H and C-C stretching and bending modes of the molecule.

The table below provides a comparison of expected experimental and theoretically predicted vibrational frequencies for key functional groups in this compound.

| Functional Group | Expected Experimental Frequency (cm⁻¹) | Typical Calculated Frequency (cm⁻¹) |

| N-H Stretch (indole) | 3300 - 3500 | 3350 - 3550 |

| C=O Stretch (ester) | 1730 - 1750 | 1740 - 1760 |

| C-H Stretch (aromatic) | 3000 - 3100 | 3050 - 3150 |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2900 - 3050 |

| C-O Stretch (ester) | 1000 - 1300 | 1050 - 1350 |

Note: Calculated frequencies are typically scaled to better match experimental values.

Electronic Structure Analysis

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions involving indole derivatives. By simulating the energetic landscapes of these reactions, scientists can identify key intermediates, transition states, and the factors governing the final product distribution.

The synthesis of 2-substituted indoles often involves complex reaction sequences with transient intermediates and high-energy transition states that are difficult to observe experimentally. Density Functional Theory (DFT) is a commonly employed computational method to model these species. For instance, in the synthesis of related 2,3-disubstituted indoles, DFT calculations have been used to map the entire reaction pathway. These calculations can optimize the geometry of proposed intermediates, such as cyclized intermediates formed during annulation reactions, and the transition states that connect them. mdpi.comresearchgate.net

In mechanisms involving indolynes (highly reactive intermediates derived from indoles), computational studies have been crucial for understanding their structure and reactivity. nih.govacs.org DFT methods are used to calculate the geometries of these fleeting species, revealing distortions in the aryne triple bond that are key to predicting their subsequent reactions. nih.govacs.org Similarly, for reactions like the copper-catalyzed cyclization of trifluoromethylimino-β-sulfonylaryl intermediates to form 3-arylsulfonyl-2-trifluoromethyl-1H-indoles, computational modeling helps to characterize the structure of the key intermediates and transition states in the catalytic cycle. mdpi.com

A critical aspect of understanding a reaction mechanism is determining the energy barriers, or activation energies, for each step. These barriers dictate the rate of the reaction and the feasibility of different pathways. DFT calculations are a primary tool for estimating these energies. For example, in the acid-catalyzed synthesis of ethyl acetate from acetic acid and ethanol (B145695), DFT has been used to calculate the energy profile of the reaction, identifying the nucleophilic addition step as having the highest energy barrier (19.6 kcal/mol), making it the rate-determining step. nih.gov

In the context of indole synthesis, such as the cyclization of 2-alkynyldimethylanilines in ethanol, DFT calculations have rationalized the role of the solvent and explained how the N-annulation/dealkylation process occurs without a metal catalyst by calculating the energy profiles of the proposed mechanistic pathways. rsc.org These calculations can compare different potential routes, showing which one is energetically more favorable and thus more likely to occur. For complex, multi-step reactions, this analysis is invaluable for predicting the reaction outcome and optimizing conditions. acs.org

Many reactions involving substituted indoles can yield multiple isomers. Computational chemistry offers a predictive framework for understanding and forecasting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the products).

For reactions involving unsymmetrical intermediates like indolynes, DFT calculations can predict the site of nucleophilic attack. A "distortion model" has been developed based on these calculations, which posits that the regioselectivity is controlled by the relative ease of distorting the aryne into the two possible transition structures. nih.govacs.orgescholarship.org This model has been successfully used to predict the major regioisomer in additions to 4,5-, 5,6-, and 6,7-indolynes. nih.govacs.org Computational studies can quantify the energy differences between the transition states leading to different regioisomers, with the lower energy pathway corresponding to the major product. escholarship.org

| Indolyne Intermediate | Predicted Favored Position of Attack | Basis of Prediction |

| 3-Substituted Benzynes | C1 or C2 depending on substituent | Distortion analysis and transition state energy |

| 4,5-Indolynes | C5 | Lower distortion energy for attack at C5 |

| 5,6-Indolynes | C5 | Lower distortion energy for attack at C5 |

| 6,7-Indolynes | C7 | Lower distortion energy for attack at C7 |

This table is based on findings from computational studies on substituted benzynes and indolynes, which serve as models for predicting regioselectivity in related indole systems. nih.govescholarship.org

Similarly, in cycloaddition reactions involving indole derivatives, DFT calculations can explain the observed selectivity by comparing the activation barriers for the formation of different stereoisomers. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound or its derivatives) when bound to a second molecule (a receptor, typically a protein or enzyme). These studies are fundamental in drug discovery for predicting binding affinity and understanding the molecular basis of a ligand's biological activity.

Derivatives of indole-2-acetic acid have been extensively studied as inhibitors of various enzymes. Molecular docking simulates the binding of these compounds into the active site of a target enzyme and calculates a "docking score," which is an estimate of the binding affinity. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity. mdpi.com

For example, N-substituted indole-2-carboxylic acid esters, which are structurally related to this compound, have been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to predict their potential as selective anti-inflammatory agents. nih.gov In another study, various indole derivatives were docked against the CDK-5 enzyme, with calculated binding energies ranging from -7.18 to -8.34 kcal/mol, helping to rationalize their observed anticancer activities. mdpi.com Similarly, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase inhibitors, with docking studies revealing that key electronegative atoms chelate with magnesium ions in the enzyme's active site and that the indole core engages in π-stacking interactions. mdpi.comnih.gov

| Compound Class | Target Enzyme | Range of Binding Energies (kcal/mol) | Key Interactions |

| Indole-based Azines | CDK-5 | -7.18 to -8.34 | Hydrogen bonding, π-stacking |

| Indole-based Peptide Conjugates | EGFR | -7.3 to -8.9 | Hydrogen bonding |

| Indole Acetic Acid Sulfonates | Ectonucleotidases | Not specified | Favorable interactions with active site amino acids |

| Indole-2-carboxylic acids | HIV-1 Integrase | Not specified | Metal chelation, π-stacking |

This table summarizes findings from molecular docking studies on various classes of indole derivatives against different enzyme targets, demonstrating the use of binding energy calculations to predict affinity. mdpi.comrsc.orgresearchgate.net

Beyond enzymes, indole derivatives are known to interact with a wide range of biological receptors. Computational modeling is used to understand these interactions and guide the design of new ligands with improved selectivity and potency.

For instance, molecular modeling studies on diazine indole acetic acid derivatives have been performed to understand their structure-activity relationships as antagonists for the CRTH2 receptor, a target for treating allergic inflammation. nih.gov These models help identify the critical structural features of the ligand that govern its binding potency. nih.govresearchgate.net In another example, derivatives of indole have been modeled as ligands for serotonin (B10506) 5-HT1A and 5-HT2A receptors, which are important targets for neurological and psychiatric disorders. nih.gov Docking studies revealed that a primary interaction involves a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue in the receptor. nih.gov Molecular dynamics simulations further confirmed the stability of these ligand-receptor complexes over time. nih.gov

These computational approaches allow researchers to visualize and analyze the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that anchor the ligand within the receptor's binding pocket, providing a rational basis for the design of new, more effective therapeutic agents. nih.gov

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Bioactive Indole (B1671886) Analogues and Derivatives

Ethyl 2-(1H-indol-2-yl)acetate serves as a crucial starting material for the synthesis of more complex and functionally diverse indole derivatives. nih.gov One common synthetic strategy involves the hydrazinolysis of the ester group to form the corresponding carbohydrazide (B1668358). This carbohydrazide can then be reacted with various aromatic aldehydes and ketones to yield a range of Schiff bases and other heterocyclic systems. nih.gov Another key reaction is the alkylation of the indole nitrogen, which can be achieved using various alkylating agents in the presence of a base. nih.gov This modification allows for the introduction of different functional groups, influencing the biological activity of the resulting molecules.

Furthermore, this compound and its derivatives can undergo condensation reactions to form more complex heterocyclic structures. For instance, it can be a precursor in the synthesis of thiazole-containing indole derivatives. nih.govijpbs.com These synthetic modifications are instrumental in creating libraries of novel compounds that can be screened for various biological activities, leading to the discovery of potent therapeutic agents.

Exploration of Broad-Spectrum Biological Activities

The diverse derivatives synthesized from this compound have been the subject of extensive biological evaluation, revealing a wide range of pharmacological properties.

Antimicrobial Efficacy (Antibacterial, Antifungal)

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. Various synthesized compounds incorporating the indole nucleus have been tested against a range of bacterial and fungal strains. For instance, certain indole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. nih.govscielo.brmdpi.commdpi.comnih.gov

The antifungal properties of these derivatives have also been a key area of investigation. Studies have reported the efficacy of specific indole-based compounds against various fungal pathogens, highlighting their potential for the development of new antifungal drugs. nih.govscielo.brmdpi.commdpi.comnih.gov The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antimicrobial Activity of Selected Indole Derivatives

| Compound Type | Microorganism | Activity Metric (e.g., MIC) | Observed Activity | Reference |

|---|---|---|---|---|

| Indole-thiazole hybrid | Staphylococcus aureus | MIC | Moderate to good | nih.gov |

| Indole Schiff base | Escherichia coli | Zone of Inhibition | Significant | scielo.br |

| Substituted indole-2-carboxamide | Candida albicans | MIC | Potent | mdpi.com |

Anti-inflammatory and Analgesic Potentials

The indole scaffold is a well-known pharmacophore in the design of anti-inflammatory and analgesic drugs. Derivatives of this compound have been synthesized and evaluated for their ability to modulate inflammatory pathways. nih.govmdpi.comnih.gov Many of these compounds have shown significant anti-inflammatory effects in various in vitro and in vivo models.

The analgesic properties of these derivatives are often linked to their anti-inflammatory activity, particularly through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). nih.govmdpi.comnih.gov Research has demonstrated the pain-relieving effects of specific indole derivatives in preclinical studies.

Anti-inflammatory and Analgesic Activity of Selected Indole Derivatives

| Compound Type | Assay | Observed Activity | Reference |

|---|---|---|---|

| Indole-acetamide derivative | Carrageenan-induced paw edema | Significant reduction in edema | |

| Substituted indole-2-carboxylate (B1230498) | Acetic acid-induced writhing | Notable analgesic effect | |

| Indole-based hydrazone | In vitro COX-2 inhibition | Potent inhibition | nih.gov |

Anticancer and Antitumor Research

The development of novel anticancer agents is a major focus of medicinal chemistry, and indole derivatives have emerged as a promising class of compounds. Analogs synthesized from this compound have been investigated for their cytotoxic effects against various cancer cell lines. mdpi.com These studies have identified several indole derivatives with potent antitumor activity.

The mechanisms underlying the anticancer effects of these compounds are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. mdpi.com

Anticancer Activity of Selected Indole Derivatives

| Compound Type | Cancer Cell Line | Activity Metric (e.g., IC50) | Observed Activity | Reference |

|---|---|---|---|---|

| Thiazolyl-indole-2-carboxamide | Human breast cancer (MCF-7) | IC50 | Potent cytotoxicity | |

| Substituted indole-2-one | Human colon cancer (HCT-116) | IC50 | Significant growth inhibition | |

| Indole-based chalcone | Human lung cancer (A549) | GI50 | Moderate activity |

Enzyme Inhibition Studies (e.g., α-Glucosidase, Butyrylcholinesterase, Lipoxygenase, Cyclooxygenase-2 (COX-2))

Derivatives of this compound have been explored as inhibitors of various enzymes implicated in different diseases. For instance, some indole derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents. nih.govscielo.brmdpi.com

Inhibition of butyrylcholinesterase, an enzyme relevant to Alzheimer's disease, has also been observed with certain indole analogs. nih.govscielo.brmdpi.com Furthermore, the anti-inflammatory properties of many indole derivatives are attributed to their ability to inhibit lipoxygenase and cyclooxygenase-2 (COX-2), key enzymes in the arachidonic acid cascade that leads to the production of pro-inflammatory mediators. nih.govscielo.brmdpi.com

Enzyme Inhibition by Selected Indole Derivatives

| Enzyme | Compound Type | Activity Metric (e.g., IC50) | Observed Activity | Reference |

|---|---|---|---|---|

| α-Glucosidase | Indole-hydrazone | IC50 | Strong inhibition | nih.gov |

| Butyrylcholinesterase | Substituted indole-2-acetamide | IC50 | Moderate inhibition | scielo.br |

| Lipoxygenase | Indole-based Schiff base | IC50 | Potent inhibition | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Indole-3-acetic acid derivative | IC50 | Selective inhibition |

Antioxidant Properties and Radical Scavenging Capabilities

Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant potential of indole derivatives, including those derived from this compound, has been an area of active research. mdpi.comnih.gov Many of these compounds have demonstrated significant radical scavenging capabilities in various antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Antioxidant Activity of Selected Indole Derivatives

| Assay | Compound Type | Activity Metric | Observed Activity | Reference |

|---|---|---|---|---|

| DPPH radical scavenging | Indole-3-carbinol derivative | IC50 | High scavenging activity | nih.gov |

| ABTS radical scavenging | Substituted indole-2-carboxylic acid | TEAC value | Significant antioxidant capacity | |

| Ferric reducing antioxidant power (FRAP) | Indole-thiazolidinone hybrid | FRAP value | Good reducing power |

Antiviral and Anti-HIV Activities

The indole scaffold is a key component in a number of antiviral drugs, and its derivatives are actively researched for their potential to combat a range of viral infections. nih.govnih.govmdpi.com Derivatives of indole-2-carboxylic acid, structurally related to this compound, have demonstrated notable activity against Human Immunodeficiency Virus (HIV). benthamdirect.commdpi.comnih.gov

Research has shown that indole derivatives can act as potent inhibitors of crucial HIV enzymes, including reverse transcriptase and integrase. benthamdirect.com Specifically, indole-2-carboxylic acid derivatives have been identified as effective inhibitors of HIV-1 integrase strand transfer (INSTIs). mdpi.comnih.gov The mechanism involves the chelation of two Mg²⁺ ions within the active site of the integrase, a process essential for viral replication. nih.gov Further optimization of these derivatives has led to compounds with significantly improved inhibitory effects against the integrase enzyme. mdpi.comnih.gov

In addition to targeting integrase, other indole-based compounds have been designed as HIV-1 fusion inhibitors, which prevent the virus from entering host cells. nih.gov These compounds target the viral envelope glycoprotein (B1211001) gp41. nih.gov Some indole derivatives also act as attachment inhibitors by binding to the gp120 envelope glycoprotein, thereby preventing its interaction with the host cell's CD4 receptor. nih.gov The broad-spectrum antiviral activity of certain indole-2-carboxylate derivatives has also been evaluated against other viruses, including Influenza A and Coxsackie B3 virus, with some compounds showing potent inhibitory activity. nih.govnih.gov

| Compound Class | Viral Target | Mechanism of Action | Reported Activity (Example) | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic Acid Derivatives | HIV-1 Integrase | Strand Transfer Inhibition | IC₅₀ of 0.13 µM | mdpi.comnih.gov |

| Indolyl Aryl Sulfones (Indole-2-carboxamide derivatives) | HIV-1 | NNRTI (presumed) | Active in sub-nanomolar range | nih.govacs.org |

| Bisindole Compounds | HIV-1 gp41 | Fusion Inhibition | EC₅₀ of 0.2 µM | nih.gov |

| Indole-2-carboxylate Derivatives | Influenza A | Inhibition of Cytopathic Effect | IC₅₀ of 7.53 µmol/L | nih.gov |

| Indolylthiosemicarbazides | Coxsackie B4 virus | Inhibition of Virus-induced Cytopathic Effect | EC₅₀ of 0.4–2.1 μg/mL | nih.gov |

Neuroprotective Investigations

The indole nucleus is a fundamental structure in many neuroactive compounds, and its derivatives are widely investigated for their potential in treating neurodegenerative diseases. nih.gov The neuroprotective actions of indole compounds are often attributed to their ability to scavenge reactive oxygen species (ROS), thereby protecting the nervous system from oxidative stress. nih.govnih.gov Pathological processes in the nervous system, such as those occurring in ischemia/reperfusion or chemically induced oxidative stress, involve the excessive generation of ROS. nih.gov

Compounds based on the indole scaffold, such as Indole-3-propionic acid (IPA), have demonstrated significant anti-inflammatory, antioxidant, and neuroprotective effects. mdpi.com Research has shown that IPA can inhibit the increase of inducible nitric oxide synthase (iNOS) in models of hypoxic-ischemic brain injury. mdpi.com Synthetic indole–phenolic compounds have also been evaluated as multifunctional neuroprotectors, demonstrating metal-chelating properties (particularly for copper ions) and the ability to protect neuronal cells from H₂O₂-induced cytotoxicity and ROS production. nih.gov These findings suggest that the indole core is a promising basis for designing new derivatives capable of protecting the nervous system against oxidative stress associated with various acute and chronic pathologies. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Design

The design of potent therapeutic agents based on the this compound scaffold relies heavily on understanding the structure-activity relationships (SAR). SAR studies systematically alter the chemical structure of a lead compound to identify which chemical groups are responsible for evoking a target biological effect. For indole derivatives, SAR studies have been crucial in optimizing antiviral activity. nih.gov

In the context of anti-HIV agents, modifications at various positions of the indole ring have profound effects on potency. For HIV-1 integrase inhibitors derived from indole-2-carboxylic acid, SAR analysis revealed that introducing a halogenated benzene (B151609) ring at the C6 position and a long branch at the C3 position of the indole core significantly increased inhibitory activity. mdpi.comnih.gov For indole-based HIV-1 fusion inhibitors, optimization of the scaffold defined the importance of molecular shape and contact surface area for biological activity. nih.gov For instance, the presence of a fourth aromatic ring system was found to be essential for potent antiviral activity. nih.gov

Similarly, for broad-spectrum antiviral indole-2-carboxylates, SAR studies have shown that substituents at the amino group can greatly influence activity against RNA viruses. nih.govnih.gov For example, the incorporation of an acetyl group at the amino function was found to be unfavorable for antiviral activity. nih.govnih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have also been employed to design novel indolyl aryl sulfones with exceptional potency as anti-HIV agents, guiding the placement of substituents to enhance binding and efficacy. nih.govacs.org

| Indole Core Position | Modification | Impact on Activity | Target/Activity | Reference |

|---|---|---|---|---|

| C3 | Introduction of a long branch | Increased activity | HIV-1 Integrase Inhibition | mdpi.comnih.gov |

| C6 | Introduction of a halogenated benzene ring | Increased activity | HIV-1 Integrase Inhibition | mdpi.comnih.gov |

| C7 | Smaller substituents are desirable | Avoids steric interactions with key residues | HIV-1 gp120 Inhibition | nih.gov |

| Amino Group (various positions) | Acetylation | Disfavored antiviral activity | RNA Viruses | nih.gov |

Prodrug Design and Development Leveraging Indole Scaffolds

The indole scaffold is a valuable platform for the development of prodrugs, which are inactive or less active molecules that are metabolically converted into an active drug upon administration. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as solubility, stability, or targeted delivery.

In the context of antiviral therapy, a prodrug approach could be applied to derivatives of this compound to enhance their therapeutic potential. For example, fostemsavir (B1673582) is an attachment inhibitor prodrug that is converted in the body to the active compound, temsavir, which targets the HIV-1 gp120 protein. researchgate.net While many examples of indole-based prodrugs are found in cancer research, the principles are transferable. mdpi.com For instance, phosphate (B84403) prodrugs of certain indole analogs have been developed to act as vascular disrupting agents in cancer models. mdpi.com The ester group in this compound itself could function as a prodrug moiety, being hydrolyzed in vivo by esterases to release the corresponding carboxylic acid, which may be the active form of the drug, as is the case for some HIV integrase inhibitors. acs.org This strategy can improve oral bioavailability and cellular uptake of the active compound.

Interaction with Biological Targets and Biochemical Pathways

The therapeutic effects of this compound and its derivatives are mediated by their interaction with specific biological targets, thereby modulating key biochemical pathways. The electron-rich nature of the indole ring allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

As previously discussed, a primary target for anti-HIV indole derivatives is the viral enzyme HIV-1 integrase. mdpi.comnih.gov The β-diketo acid moiety, often found in these inhibitors, is crucial for binding to the enzyme's active site and chelating magnesium ions, which are essential cofactors for the strand transfer reaction. nih.govacs.org Another key target is the HIV-1 envelope glycoprotein complex (gp120/gp41), which mediates viral entry into host cells. nih.govnih.gov Indole-based inhibitors can bind to pockets on these proteins, preventing the conformational changes necessary for membrane fusion. nih.gov

Beyond direct viral targets, indole derivatives can influence host cell pathways. For example, some compounds can modulate the activity of host factors that are co-opted by the virus for its replication. The anti-inflammatory and antioxidant properties observed in neuroprotection studies suggest that indole compounds can interfere with pathways involving reactive oxygen species and inflammatory cytokines. mdpi.com The biosynthesis of gliotoxin, a fungal metabolite with antiviral properties, involves a complex pathway regulated by transcription factors like GliZ, highlighting how organisms use indole-related structures in intricate biochemical processes. mdpi.com Understanding these interactions at a molecular level is critical for the rational design of new and more effective drugs based on the indole scaffold.

Applications in Advanced Materials and Agrochemical Sciences

Utilization in Agrochemical Development

The indole (B1671886) acetic acid framework is of fundamental importance in agriculture, most notably as a plant hormone. While research has historically focused on the naturally occurring auxin, Indole-3-acetic acid (IAA), which regulates various aspects of plant growth and development, related synthetic derivatives are being explored for new agrochemical applications.

The core structure of indole acetic acid and its esters is a key area of investigation for the development of new agrochemicals. Auxins, for instance, are plant hormones that play a crucial role in controlling plant growth and other physiological functions. eagri.org They are known to regulate cell elongation, tissue swelling, cell division, and the formation of adventitious roots. phytotechlab.com

Recent studies have explored derivatives of the indole acetate (B1210297) scaffold for herbicidal properties. For example, a novel class of potential herbicides, 3-indolylglycines, was synthesized through an efficient multicomponent reaction. scielo.br These compounds, such as Ethyl-2-(1H-indol-3-yl)-2((methoxyphenyl)amino)acetate, demonstrate the utility of the indole acetate backbone in creating phytotoxic agents. scielo.br While much of the documented research in this area focuses on derivatives of the indole-3-yl isomer, the foundational indole acetate structure of Ethyl 2-(1H-indol-2-yl)acetate makes it a compound of interest for the synthesis of analogous plant growth regulators and herbicides. Multi-component reactions, which are beneficial for the agrochemical industry, have been shown to be applicable for creating complex heterocyclic derivatives from indole precursors. semanticscholar.org

| Related Indole Derivative | Application Area | Key Finding |